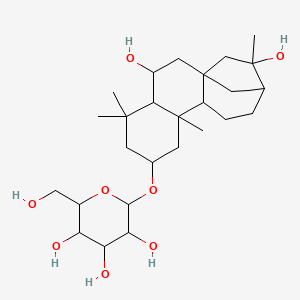

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKNTHMUHXNDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of the kaurane (B74193) diterpenoid glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It includes detailed experimental protocols, quantitative data, and visual representations of experimental workflows and relevant signaling pathways. It is important to note that while the user requested information on "this compound," the available scientific literature predominantly refers to the closely related compound 2,16,19-Kauranetriol 2-O-β-D-allopyranoside , which is found in the fern Pteris cretica. This guide will proceed with the data available for the latter compound and will refer to it as such.

Natural Source and Physicochemical Properties

The primary natural source of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside is the fern Pteris cretica, a species distributed in temperate and warm regions.[] This compound belongs to the ent-kaurane diterpenoid class of natural products.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | [] |

| Molecular Weight | 484.6 g/mol | [] |

| CAS Number | 195723-38-7 | [] |

| Appearance | Powder | [] |

| Purity | >97% (Commercially available standard) | [] |

| Boiling Point (Predicted) | 659.6 ± 55.0 °C | [] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [] |

Experimental Protocols

Extraction and Isolation of Kaurane Diterpenoids from Pteris cretica

The following is a representative protocol for the extraction and isolation of diterpenoids from Pteris cretica, adapted from a study on the plant's chemical constituents. While this protocol does not specify the exact yield of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside, it provides a robust framework for its isolation.

2.1.1. Plant Material and Extraction

-

Collect and air-dry the aerial parts of Pteris cretica.

-

Extract the dried plant material (e.g., 5 kg) with 70% (v/v) aqueous ethanol (B145695) (e.g., 60 L) at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude residue.

-

Suspend the residue in water and partition successively with petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to yield respective fractions.

2.1.2. Chromatographic Separation

-

Subject the EtOAc and n-BuOH fractions, which are likely to contain the polar glycosides, to column chromatography (CC) on a silica (B1680970) gel column.

-

Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH) of increasing polarity (e.g., 100:0 to 0:100).

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification can be achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.

Spectroscopic Data

Table 2: Representative ¹H and ¹³C NMR Data for an ent-Kaurane Glycoside from Pteris multifida in CD₃OD [2]

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| Aglycone | ||

| 1 | 40.5 | 1.05, 1.80 |

| 2 | 84.6 | 3.45 |

| 3 | 43.0 | 1.55, 1.70 |

| 4 | 34.7 | - |

| 5 | 56.6 | 1.15 |

| 6 | 20.1 | 1.90, 2.05 |

| 7 | 49.1 | 1.35, 1.60 |

| 8 | 50.5 | - |

| 9 | 44.5 | 1.65 |

| 10 | 38.2 | - |

| 11 | 20.7 | 1.45, 1.60 |

| 12 | 36.8 | 1.50, 1.75 |

| 13 | 74.9 | 2.90 |

| 14 | 72.7 | 4.20 |

| 15 | 155.0 | - |

| 16 | 109.8 | 5.06 (s), 5.17 (s) |

| 17 | - | - |

| 18 | 20.6 | 1.13 (s) |

| 19 | 19.5 | 0.79 (s) |

| 20 | - | - |

| β-D-glucopyranose | ||

| 1' | 103.3 | 4.38 (d, 7.8) |

| 2' | 75.9 | 3.25 |

| 3' | 78.6 | 3.40 |

| 4' | 72.5 | 3.30 |

| 5' | 78.9 | 3.35 |

| 6' | 63.6 | 3.70, 3.90 |

Biological Activity and Signaling Pathways

Diterpenoids isolated from Pteris cretica have been reported to exhibit hypolipidemic effects. Some of these compounds have been shown to act as activators of Liver X Receptors (LXRs).[3] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

Liver X Receptor (LXR) Signaling Pathway

LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. Activation of LXR by agonists like certain diterpenoids can lead to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This pathway is a promising target for the development of drugs against atherosclerosis.

Experimental Protocol: LXR Activation Luciferase Reporter Assay

This protocol describes a common method to assess the activation of LXR by a test compound, such as 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.[4][5]

3.2.1. Materials

-

HEK293T or other suitable cell line

-

LXR expression vector

-

RXR expression vector

-

Luciferase reporter vector containing LXREs

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (2,16,19-Kauranetriol 2-O-β-D-allopyranoside)

-

Positive control (e.g., T0901317)

-

Luciferase assay reagent

-

Luminometer

3.2.2. Procedure

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect the cells with the LXR and RXR expression vectors, and the LXRE-luciferase reporter vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of the test compound and the positive control.

-

Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the isolation and biological evaluation of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.

Conclusion

2,16,19-Kauranetriol 2-O-β-D-allopyranoside, a natural diterpenoid glycoside from Pteris cretica, represents an interesting lead compound for further investigation. The protocols and data presented in this guide provide a foundation for its isolation, characterization, and biological evaluation. The potential for this class of compounds to modulate the LXR signaling pathway warrants further research for the development of novel therapeutics, particularly for metabolic disorders. Further studies are needed to obtain a complete spectroscopic dataset for this specific compound and to fully elucidate its pharmacological profile.

References

- 2. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling a Novel Diterpenoid Glycoside from Pteris cretica: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a diterpenoid glycoside isolated from the fern Pteris cretica. While the full experimental details from the original discovery are not publicly available, this guide synthesizes the known information regarding its isolation, structural elucidation, and the potential biological significance of related compounds. This whitepaper is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of kaurane (B74193) diterpenes.

Introduction

The fern Pteris cretica, commonly known as the Cretan brake fern, has a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including flavonoids, sesquiterpenoids, and diterpenoids. Among the diterpenoids, the ent-kaurane glycosides are a significant class of compounds. This guide focuses on a specific kaurane glycoside, this compound, first reported by Hakamatsuka and colleagues in 1997. The complex structure of this natural product presents intriguing possibilities for biological activity and warrants further investigation for potential therapeutic applications.

Discovery and Physicochemical Properties

The initial discovery of this compound was reported as one of four new ent-kaurane glycosides isolated from the fronds of two strains of Pteris cretica[1]. The structure was determined to be 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside based on spectroscopic and chemical evidence[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | - |

| Molecular Weight | 484.62 g/mol | - |

| Appearance | Amorphous powder | Likely, based on similar compounds |

| Solubility | Expected to be soluble in polar organic solvents like methanol (B129727) and ethanol. | Inferred |

Experimental Protocols (Hypothesized)

While the precise experimental details from the original publication by Hakamatsuka et al. (1997) are not available, a general methodology for the isolation and characterization of kaurane glycosides from Pteris species can be outlined. This serves as a probable framework for the discovery of this compound.

Plant Material Collection and Extraction

-

Collection: Fronds of Pteris cretica would be collected and identified by a botanist.

-

Drying and Pulverization: The plant material would be air-dried or freeze-dried and then ground into a fine powder.

-

Extraction: The powdered plant material would be subjected to solvent extraction, likely with methanol or ethanol, at room temperature for an extended period. The resulting extract would then be concentrated under reduced pressure.

Isolation and Purification

A multi-step chromatographic process would be employed to isolate the target compound from the crude extract.

-

Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The butanolic fraction, typically containing glycosides, would be subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. Elution would be carried out with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest would be further purified by preparative or semi-preparative HPLC to yield the pure this compound.

Structural Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Acid Hydrolysis: To identify the sugar moiety (in this case, allose) and its stereochemistry.

Caption: A generalized workflow for the isolation and identification of natural products.

Potential Biological Activities and Signaling Pathways (Inferred)

Currently, there is no specific research available on the biological activities of this compound. However, based on the known activities of other kaurane diterpenes and compounds isolated from Pteris cretica, several potential areas for investigation can be proposed.

Cytotoxic Activity

Many kaurane diterpenes have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

Caption: A hypothetical apoptosis induction pathway for kaurane diterpenes.

Anti-inflammatory Activity

Extracts of Pteris cretica and various kaurane diterpenes have shown anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. The underlying mechanism may involve the inhibition of signaling pathways like NF-κB and MAPK.

Other Potential Activities

Other reported biological activities for kaurane diterpenes include antimicrobial, antiviral, and insecticidal effects. Further research is needed to determine if this compound possesses any of these properties.

Future Directions

The discovery of this compound opens up several avenues for future research:

-

Total Synthesis: The chemical synthesis of this compound would provide a renewable source for biological testing and allow for the generation of analogs to explore structure-activity relationships.

-

Biological Screening: A comprehensive screening of the compound for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.

Conclusion

This compound is a structurally interesting natural product from Pteris cretica. While detailed information from its original discovery remains limited, this guide provides a summary of the available knowledge and outlines a framework for future research. The exploration of its biological activities could lead to the development of new therapeutic agents. Further investigation into this and other compounds from Pteris cretica is highly encouraged to unlock their full therapeutic potential.

References

Biosynthesis of Kaurane Diterpenoids in Pteridaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. The Pteridaceae family of ferns is a rich source of these compounds. This technical guide provides an in-depth overview of the biosynthesis of kaurane diterpenoids with a focus on their occurrence in Pteridaceae. It covers the core biosynthetic pathway, presents quantitative data on isolated compounds, and offers detailed experimental protocols for the investigation of this pathway. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding. While a significant number of kaurane diterpenoids have been isolated from Pteridaceae, the specific enzymes responsible for their biosynthesis in this family have yet to be fully characterized. This guide, therefore, also serves as a foundational resource for initiating research into the enzymology and molecular genetics of kaurane biosynthesis in these ferns.

Introduction to Kaurane Diterpenoids

ent-Kaurane diterpenoids are tetracyclic natural products that are widely distributed in the plant kingdom, including the Pteridaceae family.[1][2] They are derived from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3] The structural diversity of kaurane diterpenoids, arising from various oxidative modifications to the basic kaurane skeleton, contributes to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][4] The genus Pteris, within the Pteridaceae family, has been a particularly rich source of novel kaurane diterpenoids.[5][6][7][8][9][10][11]

The Core Biosynthetic Pathway

The biosynthesis of the ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[12] This is followed by a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which generate the vast diversity of kaurane diterpenoids observed in nature.[13]

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the protonation-initiated cyclization of the acyclic precursor, geranylgeranyl pyrophosphate (GGPP), to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase.[12]

-

Formation of ent-Kaurene: The intermediate, ent-CPP, is then converted to the tetracyclic hydrocarbon, ent-kaurene, through a second cyclization reaction. This step is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase.[12]

-

Oxidative Modifications: The ent-kaurene skeleton is subsequently modified by various enzymes, most notably cytochrome P450 monooxygenases (CYPs), to produce a wide array of functionalized kaurane diterpenoids.[13] These modifications can include hydroxylations, oxidations, and rearrangements of the carbon skeleton.

It is important to note that while this general pathway is well-established in higher plants, the specific CPS, KS, and CYP enzymes involved in the biosynthesis of the diverse kaurane diterpenoids found in Pteridaceae have not yet been isolated and characterized.

Caption: Generalized biosynthetic pathway of kaurane diterpenoids.

Data Presentation: Kaurane Diterpenoids Isolated from Pteridaceae

Several species within the Pteridaceae family, particularly in the genus Pteris, have been investigated for their chemical constituents, leading to the isolation and identification of numerous kaurane diterpenoids. A selection of these compounds is presented below.

| Compound Name | Plant Source (Family, Species) | Notes | Reference(s) |

| Pterokaurane M₁ 2-O-β-D-glucopyranoside | Pteridaceae, Pteris multifida | New compound | [5] |

| 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside | Pteridaceae, Pteris multifida | New compound | [5] |

| 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside | Pteridaceae, Pteris multifida | New compound | [5] |

| Multikaurane A | Pteridaceae, Pteris multifida | New compound | [6] |

| Multikaurane B | Pteridaceae, Pteris multifida | New compound | [6] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid | Pteridaceae, Pteris semipinnata | Content: 1.18 mg/g | [14] |

| Pterisolic acids A-F | Pteridaceae, Pteris semipinnata | New compounds | [10] |

| A novel ent-kaurane diterpenoid | Pteridaceae, Pteris cretica | New compound | [7] |

| ent-kaurane-6β,16α-diol-3-one | Pteridaceae, Pteris ensiformis | New compound | [5][6] |

Experimental Protocols

The following protocols provide a general framework for the investigation of kaurane diterpenoid biosynthesis in Pteridaceae. These methods are based on established techniques in the field of natural product biosynthesis and can be adapted to the specific fern species under investigation.

Extraction and Analysis of Kaurane Diterpenoids

Objective: To extract and identify kaurane diterpenoids from Pteridaceae plant material.

Methodology:

-

Plant Material Preparation: Collect fresh or dried plant material (e.g., fronds, roots). Grind the material to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.

-

Extraction:

-

Perform a Soxhlet extraction or sonication-assisted extraction of the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol).

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Further purify the fractions using column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) with a gradient of solvents.

-

-

Isolation and Identification:

-

Isolate individual compounds from the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC).

-

Elucidate the structures of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Identification and Cloning of Biosynthetic Genes

Objective: To identify and clone candidate genes for CPS, KS, and CYPs involved in kaurane biosynthesis from a target Pteridaceae species.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from a tissue where kaurane diterpenoids are abundant (e.g., young fronds).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

Degenerate PCR:

-

Design degenerate primers based on conserved amino acid sequences of known plant ent-kaurene synthases and related cytochrome P450s.

-

Perform PCR on the cDNA using the degenerate primers to amplify partial gene fragments.

-

-

RACE (Rapid Amplification of cDNA Ends):

-

Use the sequences of the amplified fragments to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequences.

-

-

Cloning:

-

Clone the full-length cDNA into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression.

-

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the cloned candidate genes by expressing them in a heterologous host and assaying their enzymatic activity.

Caption: A generalized experimental workflow for the characterization of biosynthetic enzymes.

4.3.1. ent-Kaurene Synthase (CPS and KS) Assay

Methodology:

-

Heterologous Expression:

-

Subclone the full-length cDNAs of the candidate CPS and KS genes into an E. coli expression vector (e.g., pET28a).

-

Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

For the CPS assay, incubate the purified CPS enzyme with GGPP in an appropriate buffer containing MgCl₂.

-

For the KS assay, incubate the purified KS enzyme with the product of the CPS reaction (ent-CPP) or chemically synthesized ent-CPP.

-

For a coupled assay, incubate both purified CPS and KS enzymes with GGPP.

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane).

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with authentic standards of ent-CPP (after dephosphorylation to ent-copalol) and ent-kaurene.

-

4.3.2. Cytochrome P450 (CYP) Assay

Methodology:

-

Heterologous Expression:

-

Subclone the full-length cDNA of the candidate CYP gene into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the expression construct into a yeast strain (e.g., Saccharomyces cerevisiae) that also expresses a cytochrome P450 reductase (CPR), which is essential for CYP activity.

-

-

Microsome Isolation:

-

Grow the transformed yeast culture and induce protein expression.

-

Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

-

Enzyme Assay:

-

Incubate the microsomal fraction containing the recombinant CYP with the substrate (ent-kaurene or another kaurane diterpenoid) in a buffer containing a NADPH-regenerating system.

-

-

Product Analysis:

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized kaurane diterpenoids.

-

Future Perspectives

The study of kaurane diterpenoid biosynthesis in Pteridaceae is a promising area of research. While numerous compounds have been identified, the underlying genetic and enzymatic machinery remains to be elucidated. Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating sequence data for Pteridaceae species known to produce kaurane diterpenoids will facilitate the identification of candidate biosynthetic genes.

-

Functional Genomics: The functional characterization of CPS, KS, and CYP enzymes from Pteridaceae will provide a deeper understanding of the biosynthesis of this diverse class of compounds.

-

Metabolic Engineering: The identified genes can be used in synthetic biology approaches to produce high-value kaurane diterpenoids in microbial hosts.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of kaurane diterpenoids in the Pteridaceae family. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this fascinating area of natural product chemistry and biosynthesis. The elucidation of the complete biosynthetic pathways in Pteridaceae will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of medicinally important kaurane diterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrochalcones and Diterpenoids from Pteris ensiformis and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and functional characterization of four microbial type terpene synthases from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS Number: 195735-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the natural product with CAS number 195735-16-1, identified as 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This compound belongs to the ent-kaurane class of diterpenoid glycosides, a group of natural products known for a wide range of biological activities. The primary source of this compound is the fern Pteris cretica. Due to the limited specific research on this particular molecule, this guide also incorporates contextual information from studies on related compounds and extracts from its natural source to suggest potential areas for future investigation.

Physicochemical Properties

The known physicochemical properties of this compound have been compiled from various chemical databases and are summarized in the table below. It is important to note that some data, such as the melting point, are not currently available in the public domain.

| Property | Value | Source |

| CAS Number | 195735-16-1 | N/A |

| Molecular Formula | C₂₆H₄₄O₈ | [1] |

| Molecular Weight | 484.62 g/mol | [1] |

| IUPAC Name | (2R,3R,4R,5S,6R)-2-(((2R,4aR,5R,6aR,8R,9R,11aR,11bS)-5,8-dihydroxy-4,4,8,11b-tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |

| Synonyms | 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside | [1] |

| Density | 1.3±0.1 g/cm³ | [1] |

| Boiling Point | 654.3±55.0 °C at 760 mmHg | [1] |

| Flash Point | 349.5±31.5 °C | [1] |

| Physical Description | Powder | N/A |

| Purity | >98% (as commercially available) | N/A |

Isolation and Structure Elucidation

Natural Source

This compound is a natural product isolated from the fern Pteris cretica[1]. The genus Pteris is known to be a rich source of terpenoids, including a variety of ent-kaurane diterpenoids.

Putative Experimental Protocol for Isolation and Purification

While the full text of the original isolation paper by Murakami et al. (1985) is not readily accessible, a general experimental protocol for the isolation of such compounds from Pteris cretica can be inferred from similar studies. The following represents a likely workflow:

-

Extraction: The dried and powdered plant material (e.g., aerial parts or rhizomes) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Diterpenoid glycosides are often enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed with gradient solvent systems.

-

Final Purification: Final purification to yield the pure compound is typically achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase column.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon skeleton and the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To identify chromophores.

-

X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.

-

References

Unveiling the Biological Significance of C26H44O8 and its Analogs: A Technical Guide to 20-Hydroxyecdysone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific biological significance of a compound with the exact molecular formula C26H44O8 is not extensively documented in publicly available scientific literature, this formula closely resembles that of a class of well-studied and biologically potent compounds known as ecdysteroids. The most prominent member of this family is 20-Hydroxyecdysone (20E), also known as ecdysterone, which has a molecular formula of C27H44O7. Given the structural similarity and the wealth of available data, this technical guide will focus on the biological significance, signaling pathways, and experimental protocols associated with 20-Hydroxyecdysone as a representative and highly relevant molecule in this chemical space. 20E is a naturally occurring steroid hormone that plays a crucial role in the development of arthropods and has demonstrated a range of pharmacological effects in mammals.[1][2]

20-Hydroxyecdysone is the primary insect molting hormone, controlling key developmental processes such as metamorphosis and reproduction.[3][4] It is also produced by various plants as a defense mechanism against insect herbivores.[2] In recent years, 20E has garnered significant attention for its potential therapeutic applications in mammals, including anabolic, anti-diabetic, anti-inflammatory, and neuroprotective properties.[5] This guide provides a comprehensive overview of the current understanding of 20-Hydroxyecdysone's biological activities, with a focus on its molecular mechanisms and the experimental approaches used to investigate them.

Biological Significance and Therapeutic Potential

20-Hydroxyecdysone exhibits a diverse range of biological activities in both invertebrates and vertebrates. In arthropods, it is essential for the regulation of gene expression during molting and metamorphosis.[3][4] In mammals, where it is not an endogenous hormone, 20E has been shown to exert a variety of beneficial effects without the androgenic side effects associated with anabolic steroids.

Anabolic and Performance-Enhancing Effects

Numerous studies have investigated the anabolic properties of 20-Hydroxyecdysone, demonstrating its ability to promote muscle growth and enhance physical performance.[6][7] Research in both animal models and human subjects has shown that 20E supplementation can lead to increased muscle mass and strength.[8][9] The anabolic effects are attributed to its ability to stimulate protein synthesis in skeletal muscle.[6]

Metabolic Regulation

20-Hydroxyecdysone has been shown to have beneficial effects on metabolism, including anti-diabetic and anti-obesity properties.[5] It can improve glucose tolerance and insulin (B600854) sensitivity, making it a potential candidate for the development of new therapies for metabolic disorders.

Anti-inflammatory and Antioxidant Properties

Research has indicated that 20-Hydroxyecdysone possesses anti-inflammatory and antioxidant activities.[10] These properties contribute to its protective effects in various tissues and suggest its potential use in conditions associated with chronic inflammation and oxidative stress.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of 20-Hydroxyecdysone from various experimental studies.

| Parameter | Value | Assay/Model System | Reference |

| ELISA Kit Sensitivity | |||

| Analytical Sensitivity | 197.8 pg/mL | 20-Hydroxyecdysone Competitive ELISA Kit | [11] |

| Limit of Detection (LOD) | ~31 pg/mL | 20-Hydroxyecdysone Enzyme Immunoassay | [3] |

| Standard Curve Range | 39 – 5000 pg/mL | 20-Hydroxyecdysone ELISA kit | [4] |

| Anabolic Activity | |||

| Triceps Brachii Mass | Significant increase (p = 0.01) | C57BL/6 Mice (5 mg/kg/day for 5 days) | [7] |

| Protein Synthesis | Dose-dependent increase | C2C12 muscle cells | [12] |

| Muscle Mass | Significantly higher increases | Human subjects (10-week study) | [8][9] |

Signaling Pathways

The biological effects of 20-Hydroxyecdysone are mediated through distinct signaling pathways in arthropods and mammals.

Arthropod Ecdysteroid Signaling

In insects, 20E exerts its effects by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[3] This ligand-receptor complex then binds to specific DNA response elements in the promoters of target genes, thereby regulating their transcription and initiating the molting process.

Mammalian Signaling Pathways

In mammals, the mechanism of action of 20-Hydroxyecdysone is not fully elucidated but is believed to involve pathways distinct from the classical insect EcR/USP system. Evidence suggests that 20E's anabolic effects are mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, which is a key regulator of muscle protein synthesis. Some studies also propose an interaction with the estrogen receptor beta (ERβ).

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of 20-Hydroxyecdysone.

Quantification of 20-Hydroxyecdysone by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantitative measurement of 20-Hydroxyecdysone in biological samples.[1][11][13]

Materials:

-

Microtiter plate pre-coated with anti-rabbit IgG

-

20-Hydroxyecdysone standard

-

20-Hydroxyecdysone rabbit polyclonal antibody

-

20-Hydroxyecdysone-peroxidase conjugate

-

Wash Buffer

-

TMB Substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Bring all reagents to room temperature.

-

Prepare serial dilutions of the 20-Hydroxyecdysone standard to generate a standard curve.

-

Add 50 µL of standards or samples to the appropriate wells of the microtiter plate.

-

Add 75 µL of 1X Assay Buffer to non-specific binding (NSB) wells and 50 µL to maximum binding (B0) wells.

-

Add 25 µL of 20-Hydroxyecdysone-peroxidase conjugate to each well.

-

Add 25 µL of 20-Hydroxyecdysone antibody to each well except the NSB wells.

-

Cover the plate and incubate with shaking for 2 hours at room temperature.

-

Wash the plate four times with 300 µL of 1X Wash Buffer per well.

-

Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of 20-Hydroxyecdysone in the samples by interpolating from the standard curve.

Assessment of Anabolic Activity in C2C12 Muscle Cells

This protocol outlines a method to assess the anabolic activity of 20-Hydroxyecdysone by measuring protein synthesis in C2C12 myotubes.[12]

Materials:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% FBS)

-

Differentiation medium (DMEM with 2% horse serum)

-

20-Hydroxyecdysone

-

[3H]-Leucine

-

Krebs medium

-

Lysis buffer (0.1 N NaOH)

-

Scintillation counter

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Culture C2C12 myoblasts in growth medium until confluent.

-

Induce differentiation into myotubes by switching to differentiation medium for 5 days.

-

Pre-incubate the differentiated myotubes in Krebs medium for 1 hour at 37°C.

-

Treat the cells with various concentrations of 20-Hydroxyecdysone (e.g., 0.01–10 µM) in serum-free DMEM containing [3H]-Leucine (5 µCi/mL) for 2.5 hours.

-

Lyse the cells with 0.1 N NaOH for 30 minutes.

-

Measure the radioactivity of the cell lysate using a scintillation counter to determine the amount of incorporated [3H]-Leucine.

-

Determine the total protein concentration in the lysate using a standard protein assay.

-

Express the rate of protein synthesis as the amount of radiolabeled amino acid incorporated per unit of total protein per unit of time.

In Vivo Assessment of Anabolic Activity in Rodents

This protocol describes a general procedure for evaluating the anabolic effects of 20-Hydroxyecdysone in a rodent model.[7][14]

Materials:

-

Laboratory rodents (e.g., C57BL/6 mice or Wistar rats)

-

20-Hydroxyecdysone

-

Vehicle (e.g., saline)

-

Method of administration (e.g., subcutaneous osmotic pumps, daily injections)

-

Surgical tools for pump implantation (if applicable)

-

Analytical balance

Procedure:

-

Acclimate the animals to the housing conditions.

-

Divide the animals into a control group (vehicle) and a treatment group (20-Hydroxyecdysone).

-

Administer 20-Hydroxyecdysone at a specified dose (e.g., 5 mg/kg/day) for a defined period (e.g., 5-15 days).

-

At the end of the treatment period, euthanize the animals.

-

Dissect and weigh specific muscle groups (e.g., triceps brachii, gastrocnemius).

-

Compare the muscle weights between the control and treatment groups to determine the anabolic effect of 20-Hydroxyecdysone.

-

Further histological or molecular analysis of the muscle tissue can be performed.

Conclusion

While the molecular formula C26H44O8 remains elusive in terms of a well-characterized biologically active compound, the closely related ecdysteroid, 20-Hydroxyecdysone, presents a compelling case for its significant and diverse biological roles. Its established functions in arthropod development and its emerging therapeutic potential in mammals, particularly its anabolic and metabolic regulatory effects, make it a subject of intense scientific interest. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore the fascinating biology of 20-Hydroxyecdysone and related ecdysteroids. Future research will undoubtedly continue to unravel the full spectrum of its mechanisms of action and clinical applications.

References

- 1. arborassays.com [arborassays.com]

- 2. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]

- 3. bertin-corp.com [bertin-corp.com]

- 4. bertin-bioreagent.com [bertin-bioreagent.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]

- 7. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ecdysteroids as non-conventional anabolic agents: Pharmacodynamics, pharmacokinetics, and detection of ecdysterone | World Anti Doping Agency [wada-ama.org]

- 9. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20-Hydroxyecdysone ELISA Kit (EIAHYD) - Invitrogen [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

The Unfolding Therapeutic Potential of Kaurane Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) glycosides, a class of tetracyclic diterpenoid compounds, are emerging as a significant area of interest in natural product chemistry and drug discovery. Possessing a characteristic kaurane skeleton functionalized with one or more sugar moieties, these molecules exhibit a broad spectrum of biological activities. Their diverse pharmacological effects, ranging from anticancer and anti-inflammatory to antimicrobial properties, position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of kaurane glycosides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Biological Activities of Kaurane Glycosides: A Quantitative Overview

The biological efficacy of kaurane glycosides has been quantified across various assays, demonstrating their potential as potent bioactive molecules. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected kaurane glycosides and their aglycone counterparts, providing a comparative analysis of their potency.

Anticancer Activity

Kaurane glycosides have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, are presented in Table 1.

Table 1: Cytotoxic Activity of Kaurane Glycosides and Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Annoglabasin H (1) | LU-1 (Lung) | 4.6 | [1] |

| Annoglabasin H (1) | MCF-7 (Breast) | 3.9 | [1] |

| Annoglabasin H (1) | SK-Mel2 (Melanoma) | 4.2 | [1] |

| Annoglabasin H (1) | KB (Oral) | 3.7 | [1] |

| Compound 1b (glycoside derivative) | HepG2 (Liver) | 0.12 | [2] |

| Compound 1b (glycoside derivative) | Bel-7402 (Liver) | 0.91 | [2] |

| Compound 1b (glycoside derivative) | A549 (Lung) | 0.35 | [2] |

| Compound 1b (glycoside derivative) | MCF-7 (Breast) | 0.08 | [2] |

| Compound 1b (glycoside derivative) | MDA-MB-231 (Breast) | 0.07 | [2] |

| Compound 3c (glycoside derivative) | HepG2 (Liver) | 0.01 | [2] |

| Kongeniod A (1) | HL-60 (Leukemia) | 0.47 | [3] |

| Kongeniod B (2) | HL-60 (Leukemia) | 0.58 | [3] |

| Kongeniod C (3) | HL-60 (Leukemia) | 1.27 | [3] |

| Isowikstroemin A (1) | A549 (Lung) | 2.0 | [4] |

| Isowikstroemin B (2) | HL-60 (Leukemia) | 0.9 | [4] |

| Isowikstroemin C (3) | A549 (Lung) | 3.1 | [4] |

| Isowikstroemin D (4) | HL-60 (Leukemia) | 1.1 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of kaurane glycosides are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). Table 2 presents the IC50 values for NO inhibition by various kaurane derivatives.

Table 2: Anti-inflammatory Activity of Kaurane Glycosides and Derivatives (NO Inhibition)

| Compound | Cell Line | IC50 (µM) | Reference |

| Isowikstroemin A (1) | RAW 264.7 | >10 | [4] |

| Isowikstroemin B (2) | RAW 264.7 | 5.8 | [4] |

| Isowikstroemin C (3) | RAW 264.7 | 4.2 | [4] |

| Isowikstroemin D (4) | RAW 264.7 | 3.5 | [4] |

| Isowikstroemin G (7) | RAW 264.7 | 7.8 | [4] |

| ent-kaurane derivative 9 | RAW 264.7 | >25 | [5] |

| ent-kaurane derivative 10 | RAW 264.7 | 7.5 | [5] |

| ent-kaurane derivative 17 | RAW 264.7 | 2.3 | [5] |

| ent-kaurane derivative 28 | RAW 264.7 | 2.0 | [5] |

| ent-kaurane derivative 37 | RAW 264.7 | 8.22 | [5] |

| ent-kaurane derivative 48 | RAW 264.7 | 4.8 | [5] |

| ent-kaurane derivative 55 | RAW 264.7 | 3.2 | [5] |

| ent-kaurane derivative 61 | RAW 264.7 | 6.5 | [5] |

| ent-kaurane derivative 62 | RAW 264.7 | 5.4 | [5] |

Antimicrobial Activity

The antimicrobial potential of kaurane glycosides is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Table 3 lists the MIC values of some kaurane derivatives against various pathogens.

Table 3: Antimicrobial Activity of Kaurane Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | [6] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mutans | 10 | [6] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mitis | 10 | [6] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sanguinis | 10 | [6] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Lactobacillus casei | 10 | [6] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus salivarius | 100 | [6] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Enterococcus faecalis | 200 | [6] |

| Sigesbeckin A (1) | MRSA | 64 | [7] |

| Sigesbeckin A (1) | VRE | 64 | [7] |

| Compound 5 | MRSA | 64 | [7] |

| Compound 5 | VRE | 64 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of kaurane glycosides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the kaurane glycoside dissolved in a suitable solvent (e.g., DMSO, with the final solvent concentration typically below 0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial twofold dilutions of the kaurane glycoside in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the kaurane glycoside for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Dissolve the kaurane glycoside and control inhibitors in a suitable solvent.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound or a control inhibitor at various concentrations.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for a colorimetric assay) kinetically over a period of time.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each COX isoform.

This assay measures the inhibition of lipoxygenase, which is involved in the synthesis of leukotrienes.

Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., borate (B1201080) buffer), a solution of lipoxygenase enzyme, and a substrate solution (e.g., linoleic acid).

-

Assay Setup: In a cuvette or 96-well plate, mix the buffer, enzyme solution, and the kaurane glycoside at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution.

-

Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value.

This assay determines the inhibitory effect of a compound on hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid.

Protocol:

-

Reagent Preparation: Prepare a buffer, a solution of hyaluronic acid, and a solution of hyaluronidase enzyme.

-

Incubation: Pre-incubate the enzyme with various concentrations of the kaurane glycoside.

-

Reaction: Add the hyaluronic acid solution to initiate the enzymatic reaction and incubate.

-

Termination and Precipitation: Stop the reaction and precipitate the undigested hyaluronic acid by adding an acidic albumin solution.

-

Turbidity Measurement: Measure the turbidity of the solution at a specific wavelength (e.g., 600 nm). A higher turbidity indicates greater inhibition of the enzyme.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]

This assay measures the inhibition of elastase, a protease involved in tissue damage during inflammation.

Protocol:

-

Reagent Preparation: Prepare a buffer, a solution of elastase enzyme, and a chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).[11][12]

-

Incubation: Pre-incubate the enzyme with various concentrations of the kaurane glycoside.

-

Reaction: Add the substrate to initiate the reaction.

-

Measurement: Monitor the increase in absorbance or fluorescence over time, which corresponds to the cleavage of the substrate.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

Kaurane glycosides exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.

Anticancer Mechanisms: Apoptosis Induction

Kaurane glycosides can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Apoptosis signaling pathway induced by kaurane glycosides.

Anti-inflammatory Mechanisms: Inhibition of NF-κB and MAPK Signaling

Kaurane glycosides exert their anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

References

- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 2. Glycosylation of ent-kaurene derivatives and an evaluation of their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

An In-depth Technical Guide on the Potential of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Related Kaurane Diterpenoids in Cancer Research

Disclaimer: Scientific literature and available data regarding the specific compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside in the context of cancer research are notably limited. This guide, therefore, broadens its scope to encompass the well-documented anticancer activities of the broader class of ent-kaurane diterpenoids and their glycosides. The information presented herein is intended to provide a foundational understanding and a practical framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

The ent-kaurane diterpenoids are a large and structurally diverse group of natural compounds, primarily isolated from plants of the Isodon genus, that have garnered significant interest for their potent biological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current state of research, focusing on the cytotoxic effects, underlying mechanisms of action, and relevant experimental methodologies.

Quantitative Data on the Cytotoxicity of Kaurane (B74193) Diterpenoid Glycosides

The cytotoxic effects of various kaurane diterpenoid glycosides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for several kaurane diterpenoid glycosides.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Annoglabasin H | LU-1 (Human lung cancer) | 3.7 | [3] |

| MCF-7 (Human breast cancer) | 4.6 | [3] | |

| SK-Mel2 (Human melanoma) | 4.2 | [3] | |

| KB (Human oral cancer) | 4.1 | [3] | |

| Compound 1b (a glycosylated ent-kaurene (B36324) derivative) | HepG2 (Human liver cancer) | 0.12 | [4] |

| Bel-7402 (Human liver cancer) | 0.91 | [4] | |

| A549 (Human lung cancer) | 0.35 | [4] | |

| MCF-7 (Human breast cancer) | 0.08 | [4] | |

| MDA-MB-231 (Human breast cancer) | 0.07 | [4] | |

| Compound 3c (a glycosylated ent-kaurene derivative) | HepG2 (Human liver cancer) | 0.01 | [4] |

Key Signaling Pathways in the Anticancer Activity of ent-Kaurane Diterpenoids

Research has shown that ent-kaurane diterpenoids exert their anticancer effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

A common pathway affected by these compounds is the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Ent-kaurane diterpenoids have been shown to modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[1][2]

Figure 1: Simplified signaling pathway of apoptosis induction by ent-kaurane diterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the anticancer potential of natural products like kaurane diterpenoids.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the kaurane diterpenoid at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.

Figure 3: Logical relationship of cell cycle progression and arrest.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with the kaurane diterpenoid as described for the cell cycle analysis and harvest the cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking, the broader class of ent-kaurane diterpenoids and their glycosides represents a promising source of novel anticancer drug candidates.[5] The data presented in this guide highlight their potent cytotoxic effects against various cancer cell lines and shed light on their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest.[1][2]

Further research is warranted to isolate and characterize novel kaurane diterpenoid glycosides and to systematically evaluate their anticancer properties both in vitro and in vivo. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to embark on or advance their investigations into this promising class of natural products.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosylation of ent-kaurene derivatives and an evaluation of their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Anti-Inflammatory Potential of Diterpenoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid glycosides, a diverse class of natural products, have garnered significant attention for their potent anti-inflammatory properties. These compounds, characterized by a diterpene aglycone linked to one or more sugar moieties, are found in a wide variety of terrestrial and marine organisms. Their complex structures offer a rich scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory potential of diterpenoid glycosides, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate their efficacy.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of diterpenoid glycosides are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The two most prominent pathways targeted by these compounds are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes.[1]

Diterpenoid glycosides have been shown to interfere with this pathway at multiple points. Many of these compounds inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[2][3]

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in transducing extracellular signals to cellular responses, including inflammation.[1] The activation of these kinases, through a cascade of phosphorylation events, leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes.[4]

Several diterpenoid glycosides have been reported to inhibit the phosphorylation of key MAPK proteins, such as p38 and ERK1/2, thereby downregulating the inflammatory response.[4]

References

Preliminary Cytotoxicity Screening of Pteris cretica Compounds: An In-depth Technical Guide

This guide provides a comprehensive overview of the preliminary cytotoxicity screening of compounds derived from the fern Pteris cretica. It is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of natural products. This document details the cytotoxic activity of specific compounds, outlines the experimental methodologies for their isolation and evaluation, and discusses potential signaling pathways involved in their mechanism of action.

Introduction

Pteris cretica, commonly known as the Cretan brake fern, is a species of fern belonging to the Pteridaceae family. Traditional medicine has utilized various species of the Pteris genus for a range of ailments.[1] Phytochemical investigations into Pteris cretica have revealed the presence of several classes of secondary metabolites, with pterosins, a type of illudane (B1247565) sesquiterpenoid, being the most significant.[1] These compounds have garnered scientific interest due to their potential bioactive properties, including antitumor activities.[1] This guide focuses on the cytotoxic effects of specific pterosins isolated from Pteris cretica against human cancer cell lines, providing a foundation for further research and drug discovery.

Data Presentation: Cytotoxic Activity of Pteris cretica Compounds

Quantitative analysis of the cytotoxic effects of compounds isolated from Pteris cretica has been performed on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the tables below.

Table 1: IC50 Values of New Pterosins from Pteris cretica against Human Cancer Cell Lines [1][2]

| Compound | SH-SY5Y (Neuroblastoma) | SGC-7901 (Gastric Cancer) | HCT-116 (Colon Cancer) | Lovo (Colorectal Cancer) |

| Creticolactone A | > 100 µM | > 100 µM | 22.4 µM | > 100 µM |

| 13-hydroxy-2(R),3(R)-pterosin L | > 100 µM | > 100 µM | 15.8 µM | > 100 µM |

| Creticoside A | > 100 µM | > 100 µM | > 100 µM | > 100 µM |

| Spelosin 3-O-β-d-glucopyranoside | > 100 µM | > 100 µM | > 100 µM | > 100 µM |

As indicated in Table 1, creticolactone A and 13-hydroxy-2(R),3(R)-pterosin L exhibited significant cytotoxic activity specifically against the HCT-116 human colon cancer cell line.[1][2]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and cytotoxicity screening of compounds from Pteris cretica.

Extraction and Isolation of Pterosins

The following protocol provides a general overview of the extraction and isolation of pterosins from the aerial parts of Pteris cretica.[1] A more detailed, step-by-step protocol for the specific isolation of creticolactone A and 13-hydroxy-2(R),3(R)-pterosin L is not available in the reviewed literature.

3.1.1. Plant Material and Extraction

-

The aerial parts of Pteris cretica are collected and dried.

-

The dried plant material is extracted with 70% ethanol (B145695).

-

The ethanol extract is concentrated under reduced pressure to obtain a residue.

-

The residue is then sequentially partitioned with petroleum ether, dichloromethane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

3.1.2. Compound Isolation

The n-BuOH extract, which contains the pterosins, is subjected to further purification using chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: The n-BuOH extract is loaded onto a silica gel column and eluted with a gradient of dichloromethane-methanol to separate the compounds based on polarity.

-

Reversed-Phase Semi-preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is performed using a reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water to isolate the pure compounds.

References

Methodological & Application

Application Notes and Protocols for the Purification of Diterpenoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid glycosides are a diverse class of natural products found in a wide variety of plants. They consist of a diterpene aglycone linked to one or more sugar moieties. These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Furthermore, some diterpenoid glycosides, such as steviol (B1681142) glycosides from Stevia rebaudiana, are renowned for their intense sweetness and are used as natural, non-caloric sweeteners. The purification of diterpenoid glycosides from complex plant extracts is a critical step for their structural elucidation, pharmacological evaluation, and commercial application. This document provides a detailed overview of the common protocols and key considerations for the successful isolation and purification of these valuable compounds.

General Purification Workflow

The purification of diterpenoid glycosides typically follows a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the compounds of interest. A final crystallization step may be employed to achieve high purity.

Figure 1: General workflow for the purification of diterpenoid glycosides.

Data Presentation: Purification of Selected Diterpenoid Glycosides

The following table summarizes quantitative data from various studies on the purification of diterpenoid glycosides, providing a comparative overview of different methods and their efficiencies.

| Plant Source | Diterpenoid Glycoside | Extraction Method | Preliminary Purification | Fine Purification | Yield | Purity |

| Stevia rebaudiana | Stevioside | Water extraction | Ion-exchange chromatography | Recrystallization | >90% | >95% |

| Stevia rebaudiana | Rebaudioside A | 70% Ethanol (B145695) | Adsorption resin | Preparative HPLC (C18) | Not specified | >98% |

| Rubus suavissimus | Suavioside | Boiling water | Macroporous resin (XAD-7) | Not specified | ~1.5% (from leaves) | Not specified |